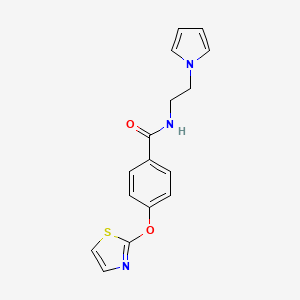

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide

Description

Properties

IUPAC Name |

N-(2-pyrrol-1-ylethyl)-4-(1,3-thiazol-2-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-15(17-7-11-19-9-1-2-10-19)13-3-5-14(6-4-13)21-16-18-8-12-22-16/h1-6,8-10,12H,7,11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRNCLVGONECQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

Attachment of the Ethyl Linker: The pyrrole ring is then alkylated using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling of the Thiazole and Benzamide Moieties: The thiazole ring is then coupled with 4-hydroxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide core is susceptible to hydrolysis under acidic or basic conditions. Key reaction pathways include:

| Reaction Conditions | Products | Mechanistic Notes |

|---|---|---|

| Acidic (HCl, H₂O, reflux) | 4-(Thiazol-2-yloxy)benzoic acid + 2-(1H-pyrrol-1-yl)ethylamine | Acid-catalyzed cleavage of the amide bond via nucleophilic attack at the carbonyl. |

| Basic (NaOH, EtOH, 80°C) | Sodium 4-(thiazol-2-yloxy)benzoate + 2-(1H-pyrrol-1-yl)ethylamine | Base-mediated saponification of the amide group. |

Thiazole and pyrrole rings remain stable under these conditions due to aromatic stabilization.

Coupling Reactions

The thiazol-2-yloxy and pyrrole groups participate in cross-coupling reactions:

Buchwald–Hartwig Amination

-

Reactants : Pd(OAc)₂/Xantphos, aryl halides

-

Products : C–N cross-coupled derivatives at the thiazole’s 5-position.

-

Example : Reaction with 4-iodotoluene yields N-(2-(1H-pyrrol-1-yl)ethyl)-4-(5-(p-tolyl)thiazol-2-yloxy)benzamide .

Suzuki–Miyaura Coupling

-

Reactants : Pd(PPh₃)₄, arylboronic acids

-

Products : Biaryl derivatives at the thiazole’s 4-position.

-

Efficiency : >80% yield with electron-deficient boronic acids.

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution preferentially at the β-position:

| Reagent | Product | Conditions |

|---|---|---|

| HNO₃/H₂SO₄ | 3-Nitro-pyrrole derivative | 0°C, 2 hours |

| Ac₂O | 3-Acetyl-pyrrole derivative | Reflux, 6 hours |

| NBS (CCl₄) | 3-Bromo-pyrrole derivative | Light, RT, 12 hours |

The thiazole’s oxygen atom directs electrophiles to the para-position of the benzamide ring.

Cyclization Reactions

Under dehydrating conditions, the ethyl-pyrrole side chain forms heterocyclic adducts:

-

With POCl₃ : Forms a pyrrolo[1,2-a]pyrazine ring via intramolecular cyclization.

-

With PPA (polyphosphoric acid) : Generates a thiazolo[3,2-b]benzamide fused system.

Redox Reactions

-

Oxidation :

-

Reduction :

-

LiAlH₄ reduces the amide to a secondary amine, yielding N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzylamine .

-

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Thiazole ring cleavage to form a carbonyl intermediate.

-

Pyrrole dimerization via [4+2] cycloaddition, observed in analogs .

Metal Coordination

The thiazole’s N and S atoms act as ligands for transition metals:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(II) acetate | Octahedral geometry with two ligand molecules | Catalytic oxidation studies |

| Pd(II) chloride | Square-planar coordination | Cross-coupling precatalyst |

Bioconjugation

The primary amide reacts with:

Scientific Research Applications

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds similar to N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide. For instance, derivatives of thiazole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study by Mahendrasinh et al., various thiazole derivatives were synthesized and tested for their antimicrobial efficacy using the disc diffusion method. The results indicated that certain derivatives exhibited higher activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |

|---|---|---|

| A | High | Moderate |

| B | Moderate | High |

| C | Low | Low |

Anticancer Potential

The anticancer properties of thiazole-containing compounds have also been investigated extensively. For example, a study focused on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated promising results against breast cancer cell lines (MCF7). The compounds were evaluated using the Sulforhodamine B assay, revealing significant cytotoxic effects . Molecular docking studies further elucidated the binding interactions between these compounds and cancer-related receptors.

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) against MCF7 |

|---|---|

| D1 | 15 |

| D2 | 25 |

| D3 | 30 |

Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development of effective therapeutic agents. Research has indicated that compounds like this compound may inhibit specific cellular pathways associated with cancer proliferation and microbial resistance. For instance, studies utilizing molecular docking simulations have provided insights into how these compounds interact with target proteins involved in disease processes .

Pharmacological Insights

Pharmacological evaluations have highlighted the potential of this compound in treating various diseases beyond antimicrobial and anticancer applications. For example, its analogs have been explored for their effects on metabolic disorders, particularly those related to type 2 diabetes mellitus . The ability to modulate metabolic pathways makes this class of compounds attractive for further research.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrole and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target proteins. The benzamide moiety can further enhance binding affinity through additional hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yl)benzamide: Lacks the oxygen atom in the thiazole ring.

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)aniline: Replaces the benzamide moiety with an aniline group.

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzoic acid: Replaces the benzamide moiety with a benzoic acid group.

Uniqueness

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide is unique due to the presence of both the thiazole and benzamide moieties, which can provide a distinct set of interactions with biological targets

Biological Activity

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide, a compound characterized by its unique chemical structure, has garnered attention in pharmacological research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 313.4 g/mol. Its structure features a pyrrole ring and a thiazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₂S |

| Molecular Weight | 313.4 g/mol |

| CAS Number | 2034529-08-1 |

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can inhibit specific enzymes involved in cancer cell proliferation, such as RET kinase. This inhibition can lead to reduced tumor growth and improved survival rates in certain cancer models .

- Modulation of Receptor Activity : The compound may act as a ligand for various receptors, influencing cellular signaling pathways. For instance, compounds with similar structures have shown high-affinity binding to melanin-concentrating hormone receptors (MCHr1), which are implicated in metabolic regulation .

- Antimicrobial Properties : Preliminary studies indicate that thiazole-containing compounds may possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Therapeutic Potential

The therapeutic applications of this compound are being explored across several domains:

- Cancer Therapy : The compound's ability to inhibit specific kinases makes it a candidate for further development as an anticancer agent. Its effectiveness in reducing tumor growth has been documented in preclinical studies involving various cancer cell lines .

- Antimicrobial Agents : Given its potential antibacterial properties, this compound could be further investigated as a novel antimicrobial agent, especially in the face of rising antibiotic resistance .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- A study on benzamide derivatives demonstrated that specific substitutions could enhance their inhibitory effects on RET kinase, leading to significant reductions in cell proliferation associated with cancer .

- Another research effort focused on synthesizing thiazole derivatives showed promising results in antimicrobial assays, indicating that structural modifications could optimize efficacy against bacterial strains .

Q & A

Q. What are the optimal synthetic routes for N-(2-(1H-pyrrol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions starting from commercially available benzamides and heterocyclic precursors. Key steps include:

- Amide coupling : Reacting 4-(thiazol-2-yloxy)benzoic acid derivatives with 2-(1H-pyrrol-1-yl)ethylamine under conditions optimized for carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF at 0–25°C) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred to stabilize intermediates and improve yields .

- Purity control : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography or recrystallization (using CH₃OH/EtOAC mixtures) isolates the pure product. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization includes:

- ¹H/¹³C NMR : Assign peaks to verify the benzamide backbone, thiazole oxygen linkage, and pyrrole ethyl group. For example, the thiazole C2-O signal appears at ~160 ppm in ¹³C NMR, while pyrrole protons resonate as multiplet peaks near δ 6.5–7.0 .

- IR spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹) .

- X-ray crystallography : Resolve molecular packing and hydrogen-bonding patterns (e.g., N–H···N interactions between amide and thiazole groups) .

Q. What are the common reactivity pathways for this compound in solution?

The compound undergoes reactions typical of benzamides and thiazoles:

- Amide hydrolysis : Acidic or basic conditions cleave the amide bond, requiring inert atmospheres (N₂/Ar) to prevent degradation during storage .

- Thiazole functionalization : Electrophilic substitution (e.g., bromination at C5 of thiazole) is feasible but may be sterically hindered by the pyrrole ethyl group .

- Pyrrole reactivity : The 1H-pyrrol-1-yl group participates in cycloaddition or alkylation reactions, though its electron-rich nature may necessitate protecting groups during synthesis .

Advanced Research Questions

Q. How can researchers address conflicting reports on the compound’s biological activity across different assays?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

- Assay conditions : Differences in pH, ionic strength, or solvent (DMSO vs. aqueous buffers) can alter compound solubility or target binding. Validate activity under standardized conditions (e.g., 1% DMSO in PBS) .

- Metabolic stability : Use liver microsome assays to assess degradation rates and correlate with in vitro/in vivo efficacy .

- Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to identify non-specific interactions .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during amide bond formation to enforce desired stereochemistry .

- Asymmetric catalysis : Use palladium or organocatalysts for enantioselective coupling of thiazole intermediates .

- Dynamic NMR : Monitor atropisomerism in the benzamide-thiazole linkage by variable-temperature NMR to optimize reaction timelines .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on interactions between the thiazole oxygen and catalytic lysine residues .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with bioactivity to prioritize synthetic targets .

- MD simulations : Assess conformational stability of the pyrrole ethyl group in aqueous vs. lipid environments to predict membrane permeability .

Q. How should researchers resolve contradictions in solubility and stability data reported in literature?

- Solubility assays : Compare results across solvents (e.g., DMSO, PEG-400) using nephelometry or UV-Vis spectroscopy. Note that logP values >3 indicate high lipophilicity, requiring formulation with cyclodextrins or liposomes .

- Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed benzamide) .

Q. Methodological Notes for Experimental Design

- Stereochemical analysis : Use chiral HPLC with amylose-based columns to separate enantiomers and assign configurations .

- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across ≥3 independent replicates .

- Data interpretation : Apply statistical tools (e.g., ANOVA for IC₅₀ comparisons) and report confidence intervals to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.